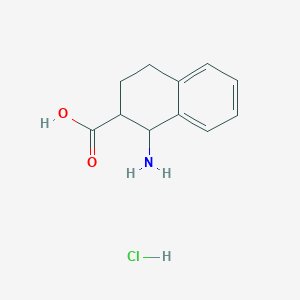
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound It features a platinum ion coordinated with a carbanide and a pentamethylcyclopentadiene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the platinum(4+) ion to lower oxidation states, affecting its coordination chemistry.
Substitution: Ligands in the coordination sphere of platinum can be substituted with other ligands, leading to different organometallic complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
Applications De Recherche Scientifique
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties
Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents
Mécanisme D'action
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum ion with various ligands. This coordination can alter the electronic structure of the platinum center, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylruthenium(II) chloride: Similar in structure but with ruthenium instead of platinum.
Pentamethylcyclopentadienylzirconium trichloride: Another similar compound with zirconium as the central metal.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct catalytic and electronic properties compared to its analogs with other metals. This uniqueness makes it particularly valuable in specialized applications in catalysis and materials science .
Propriétés
Formule moléculaire |
C13H24Pt |
|---|---|
Poids moléculaire |
375.41 g/mol |
Nom IUPAC |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
Clé InChI |
OHTZMQKKCXMGFQ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14785197.png)


![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)

![[4-(2-Aminoethyl)-1-benzyl-4-piperidyl]methanol](/img/structure/B14785233.png)



![(4S,5R)-5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-ol](/img/structure/B14785252.png)

